2'-甲氧基-5'-(三氟甲氧基)苯乙酮

描述

2’-Methoxy-5’-(trifluoromethoxy)acetophenone is an organic compound . It is also referred to as p - (trifluoromethoxy)acetophenone .

Molecular Structure Analysis

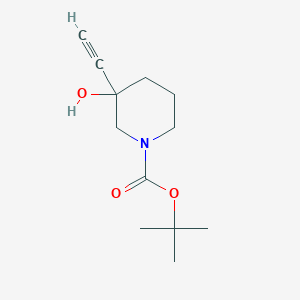

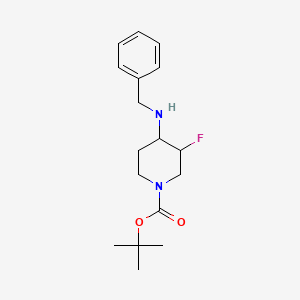

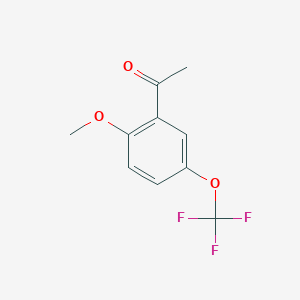

The molecular weight of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone is 234.17 . Its IUPAC name is 1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone . The InChI code is 1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

2’-Methoxy-5’-(trifluoromethoxy)acetophenone is a solid at room temperature . It has a boiling point of 45-47 degrees Celsius .科学研究应用

Application 1: α-Bromination Reaction on Acetophenone Derivatives

- Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. Brominated products derived from bromoacetophenone are important intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods of Application or Experimental Procedures: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Application 2: Synthesis of Heterocyclic Compounds

- Summary of the Application: Acetophenone and its derivatives, including 2’-Methoxy-5’-(trifluoromethoxy)acetophenone, can be used in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and other chemical industries .

- Methods of Application or Experimental Procedures: The synthesis of heterocyclic compounds often involves multicomponent reactions. For instance, intermediate compounds were prepared via the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate. The resulting intermediates were then subjected to intramolecular cyclization in the presence of H2SO4 and SiO2 as a catalyst .

- Results or Outcomes: The synthesis resulted in the formation of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones .

Application 3: Development of Pharmaceuticals and Agrochemicals

- Summary of the Application: The trifluoromethoxy group in 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can confer increased stability, lipophilicity, and high electronegativity to the compound. This makes it valuable in the development of new pharmaceuticals and agrochemicals .

- Methods of Application or Experimental Procedures: The specific methods of application would depend on the particular pharmaceutical or agrochemical being developed. Generally, the compound would be incorporated into a larger molecular structure during the synthesis process .

- Results or Outcomes: The outcomes would vary depending on the specific pharmaceutical or agrochemical product being developed .

Application 4: Trifluoromethoxylation Reagents

- Summary of the Application: The trifluoromethoxy group in 2’-Methoxy-5’-(trifluoromethoxy)acetophenone has become a novel moiety in various fields because of its unique features. However, the synthesis of trifluoromethoxy-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .

- Methods of Application or Experimental Procedures: Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make trifluoromethoxy-containing compounds more accessible .

- Results or Outcomes: The outcomes would vary depending on the specific trifluoromethoxylation reaction being conducted .

Application 5: Proteomics Research

- Summary of the Application: 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can be used in proteomics research .

- Methods of Application or Experimental Procedures: The specific methods of application would depend on the particular proteomics research being conducted .

- Results or Outcomes: The outcomes would vary depending on the specific proteomics research being conducted .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIRVWICHOCGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641078 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methoxy-5'-(trifluoromethoxy)acetophenone | |

CAS RN |

468074-92-2 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 468074-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)